molecular formula C14H17N3S B14293044 N-(2-Cyanophenyl)-N'-cyclohexylthiourea CAS No. 127024-74-2

N-(2-Cyanophenyl)-N'-cyclohexylthiourea

Cat. No.: B14293044
CAS No.: 127024-74-2
M. Wt: 259.37 g/mol
InChI Key: JBKOJVQVXABCOT-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-N’-cyclohexylthiourea is an organic compound with a unique structure that combines a cyanophenyl group and a cyclohexylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-N’-cyclohexylthiourea typically involves the reaction of 2-cyanophenyl isothiocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-Cyanophenyl)-N’-cyclohexylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanophenyl)-N’-cyclohexylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanophenyl)-N’-phenylthiourea
  • N-(2-Cyanophenyl)-N’-methylthiourea
  • N-(2-Cyanophenyl)-N’-ethylthiourea

Uniqueness

N-(2-Cyanophenyl)-N’-cyclohexylthiourea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

CAS No.

127024-74-2

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

1-(2-cyanophenyl)-3-cyclohexylthiourea

InChI

InChI=1S/C14H17N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H2,16,17,18)

InChI Key

JBKOJVQVXABCOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=C2C#N

Origin of Product

United States

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